Methyl 2-bromothiazole-4-carboxylate
Overview
Description
“Methyl 2-bromothiazole-4-carboxylate” is a chemical compound with the CAS Number: 170235-26-4 . It is used as an intermediate for pharmaceuticals . The compound has a molecular weight of 222.06 .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2-bromo-1,3-thiazole-4-carboxylate . The InChI Code is 1S/C5H4BrNO2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 . This indicates the presence of a bromine atom, a thiazole ring, and a methyl ester group in the molecule.Physical And Chemical Properties Analysis
“Methyl 2-bromothiazole-4-carboxylate” is a solid at room temperature . It is slightly soluble in water .Scientific Research Applications
Pharmaceutical Intermediate
“Methyl 2-bromothiazole-4-carboxylate” is employed as an intermediate for pharmaceuticals . This means it is used in the synthesis of various pharmaceutical drugs. The specifics of which drugs it contributes to are not detailed in the available resources.
Corrosion Inhibition
Thiazole compounds, such as “Methyl 2-bromothiazole-4-carboxylate”, have been studied for their effectiveness in corrosion inhibition . The presence of a thiazol group, along with bromine, nitrogen, sulfur, and oxygen atoms, contributes to the creation of a film layer on a metal’s surface. This film acts as an inhibitor on the surface of the metal, preventing or reducing corrosion .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302, H315, H319, H332, H335 indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Methyl 2-bromothiazole-4-carboxylate is a chemical compound that is often used as an intermediate in pharmaceutical research
Mode of Action
As an intermediate in pharmaceutical synthesis, it’s likely that its mode of action is dependent on the final compound it is used to produce .
Pharmacokinetics
It is known to be slightly soluble in water , which could potentially affect its bioavailability.
Result of Action
As an intermediate in pharmaceutical synthesis, its effects would likely be determined by the final compound it is used to produce .
Action Environment
The action of Methyl 2-bromothiazole-4-carboxylate can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents . These conditions can help maintain the stability and efficacy of the compound.
properties
IUPAC Name |
methyl 2-bromo-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWKNNKTQWCYNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376814 | |
Record name | Methyl 2-bromothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromothiazole-4-carboxylate | |
CAS RN |
170235-26-4 | |
Record name | Methyl 2-bromothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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